

molecular structure and CAS number for 21-Deacetoxy deflazacort

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Compound of Interest

Compound Name: 21-Deacetoxy deflazacort

Cat. No.: B1146343

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An In-depth Technical Guide to 21-Deacetoxy deflazacort

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Deacetoxy deflazacort is a key synthetic intermediate in the manufacturing of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1][2][3] Deflazacort itself is a prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyl deflazacort.[4] Understanding the characteristics and synthesis of intermediates like **21-Deacetoxy deflazacort** is crucial for the efficient and controlled production of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the molecular structure, CAS number, and other key technical data for **21-Deacetoxy deflazacort**.

Molecular Structure and Physicochemical Properties

21-Deacetoxy deflazacort is a steroid derivative with a complex polycyclic structure. Its key identifiers and physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	13649-88-2	[2] [3] [5] [6] [7] [8] [9]
Molecular Formula	C23H29NO4	[2] [3] [5] [6] [7] [10] [11]
Molecular Weight	383.48 g/mol	[2] [3] [5] [10] [11]
IUPAC Name	(1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.0.02,9.04,8.013,18]jcosa-6,14,17-trien-16-one	[11]
Synonyms	(11 β ,16 β)-11-hydroxy-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, Desacetoxy Deflazacort	[2] [3] [7] [8] [9]
Solubility	Limited aqueous solubility; soluble in dimethyl sulfoxide and dimethylformamide.	[1]
LogP	1.06	[1]
Polar Surface Area	75.96 Å ²	[1]

Experimental Protocols

Synthesis of Deflazacort from 21-Deacetoxy deflazacort

The conversion of **21-Deacetoxy deflazacort** to Deflazacort involves the introduction of an acetate group at the C21 position. While specific, detailed industrial protocols are often proprietary, a general synthetic route can be inferred from patent literature. One common method involves the reaction of the 21-hydroxy group (present in the precursor to **21-Deacetoxy deflazacort**) with an acetylating agent. A plausible subsequent step to yield Deflazacort from a related 21-halo intermediate is described below.

Reaction: Acetoxylation of a 21-bromo derivative of **21-Deacetoxy deflazacort**.

Materials:

- 21-bromo-11 β -hydroxy-pregna-1,4-diene-3,20-dione[17 α ,16 α -d]-2'-methyl oxazoline (a derivative of **21-Deacetoxy deflazacort**)
- Potassium acetate
- Acetone
- Tetrabutylammonium iodide (as a phase-transfer catalyst)
- Chloroform
- 10% aqueous sodium carbonate solution
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Ethyl acetate

Procedure:

- To a reaction vessel under a nitrogen atmosphere, add 21-bromo-11 β -hydroxy-pregna-1,4-diene-3,20-dione[17 α ,16 α -d]-2'-methyl oxazoline (1 equivalent).
- Add potassium acetate (1.5 equivalents) and a catalytic amount of tetrabutylammonium iodide (0.01 equivalents) to the vessel.
- Add acetone as the solvent and stir the mixture.
- The reaction is monitored for completion (e.g., by TLC or HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add chloroform to the mixture and filter to remove any inorganic salts.
- Wash the collected organic phase three times with 10% aqueous sodium carbonate solution, followed by one wash with a saturated sodium chloride solution.

- Dry the organic phase over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Recrystallize the crude product from ethyl acetate to yield pure Deflazacort.[12]

Visualizations



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Caption: Synthetic pathway to Deflazacort highlighting **21-Deacetoxy deflazacort**.



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Caption: Metabolic activation of Deflazacort to its active form.

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